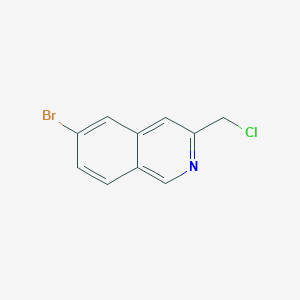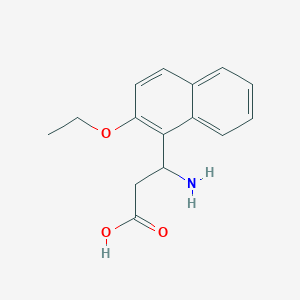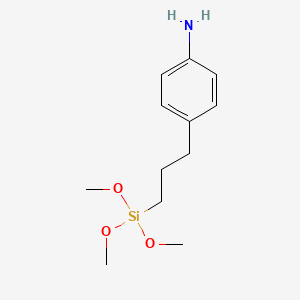
1-(4-Nitrophenyl)-3,4-dihydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Nitrophenyl)-3,4-dihydroisoquinoline is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The presence of a nitrophenyl group at the 1-position of the dihydroisoquinoline ring imparts unique chemical and physical properties to this compound
准备方法
The synthesis of 1-(4-Nitrophenyl)-3,4-dihydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzaldehyde and isoquinoline derivatives.
Condensation Reaction: The key step involves a condensation reaction between 4-nitrobenzaldehyde and an isoquinoline derivative in the presence of a suitable catalyst. This reaction forms the intermediate compound.
Reduction: The intermediate compound undergoes reduction to yield this compound. Common reducing agents used in this step include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product.
化学反应分析
1-(4-Nitrophenyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro-substituted isoquinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the nitro group can lead to the formation of amino-substituted isoquinoline derivatives. This reaction is typically carried out using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups. Common reagents for substitution reactions include halogens and sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(4-Nitrophenyl)-3,4-dihydroisoquinoline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and pigments.
作用机制
The mechanism of action of 1-(4-Nitrophenyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or disruption of cellular processes, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-(4-Nitrophenyl)-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:
4-Nitrophenyl Isoquinoline: This compound lacks the dihydro moiety and has different chemical and physical properties.
1-(4-Aminophenyl)-3,4-dihydroisoquinoline: This compound has an amino group instead of a nitro group, leading to different reactivity and biological activities.
1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline: This compound has an additional hydrogen atom, making it a tetrahydro derivative with distinct properties.
属性
CAS 编号 |
62333-69-1 |
|---|---|
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC 名称 |
1-(4-nitrophenyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C15H12N2O2/c18-17(19)13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-16-15/h1-8H,9-10H2 |
InChI 键 |
SULTWMKFPLVGLR-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C(C2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(S)-2',3',4',9'-Tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylic acid](/img/structure/B15066026.png)


![2-(4-chloro-2-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B15066039.png)


![2'-(Ethylthio)-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-ol](/img/structure/B15066062.png)




